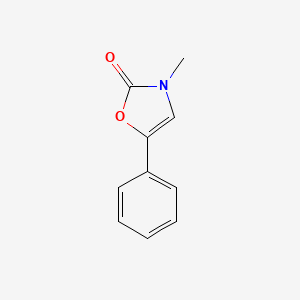

2(3H)-Oxazolone, 3-methyl-5-phenyl-

Description

Historical Context and Evolution of Oxazolone (B7731731) Chemistry

The journey into the chemistry of oxazolones began in the late 19th century. A pivotal moment was the discovery of the Erlenmeyer-Plöchl reaction in 1883 by Friedrich Gustav Carl Emil Erlenmeyer. nih.gov This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), leading to the formation of a 4-arylmethylene-5(4H)-oxazolone, also known as an azlactone. nih.govresearchgate.net This method provided the first general route to this class of compounds and remains a cornerstone of oxazolone synthesis.

Over the decades, the synthetic repertoire for oxazolones has expanded significantly. Early methods often relied on the cyclodehydration of α-acylamino acids. nih.gov Subsequent advancements have introduced a variety of reagents and catalysts to improve yields and expand the substrate scope. These include the use of dehydrating agents like phosphorus tribromide and carbodiimides. biointerfaceresearch.com More contemporary methods employ catalysts such as dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, often in conjunction with microwave irradiation to accelerate the reaction. sphinxsai.comrfppl.co.in The development of palladium-catalyzed cross-coupling reactions has also provided novel pathways to diversely substituted oxazolones. organic-chemistry.org

Structural Classification and Isomerism within the Oxazolone Family

Oxazolones are characterized by the molecular formula C₃H₃NO₂ and exist as a family of structural isomers. The isomerism arises from the position of the carbonyl group and the double bond within the five-membered ring. rfppl.co.in There are five principal isomeric forms of the oxazolone ring:

2(3H)-Oxazolone

2(5H)-Oxazolone

4(5H)-Oxazolone

5(2H)-Oxazolone

5(4H)-Oxazolone biointerfaceresearch.com

The subject of this article, 2(3H)-Oxazolone, 3-methyl-5-phenyl-, belongs to the 2(3H)-oxazolone class. These isomers can be further classified as saturated or unsaturated depending on the presence of exocyclic double bonds, which significantly influences their reactivity. researchgate.net

Table 1: Isomeric Forms of the Oxazolone Ring

| Isomer Name | Alternative Name |

| 2(3H)-Oxazolone | 4-Oxazolin-2-one |

| 2(5H)-Oxazolone | 3-Oxazolin-2-one |

| 4(5H)-Oxazolone | 2-Oxazolin-4-one |

| 5(2H)-Oxazolone | 3-Oxazolin-5-one |

| 5(4H)-Oxazolone | 2-Oxazolin-5-one |

This table is generated based on information from multiple sources.

The specific substitution pattern, as seen in 3-methyl-5-phenyl-2(3H)-oxazolone, further defines the molecule's properties and potential for stereoisomerism if a chiral center is present.

Fundamental Significance of Five-Membered Heterocycles in Synthetic and Mechanistic Research

Five-membered heterocyclic compounds are of paramount importance in organic chemistry, forming the core structure of a vast array of natural products, pharmaceuticals, and functional materials. Their significance stems from several key factors:

Biological Activity: Many five-membered heterocycles, including oxazoles, imidazoles, and thiazoles, are integral components of biologically active molecules. eurekaselect.com They are found in numerous drugs, including antifungal and antibacterial agents. researchgate.net

Synthetic Intermediates: These heterocycles serve as versatile building blocks in organic synthesis. Oxazolones, for instance, are valuable precursors for the synthesis of α-amino acids, peptides, and other heterocyclic systems. researchgate.net

Mechanistic Probes: The study of the reactivity and reaction mechanisms of five-membered heterocycles provides fundamental insights into chemical processes. The oxazolone ring, for example, has been instrumental in understanding cycloaddition reactions and the behavior of azomethine ylide intermediates.

The oxazole (B20620) ring system, to which oxazolones are related, exhibits a degree of aromaticity, though less pronounced than in thiophenes or pyrroles. This influences their reactivity, making them susceptible to both electrophilic and nucleophilic attack under appropriate conditions.

Overview of Research Trajectories for the 2(3H)-Oxazolone Scaffold

While specific research on 2(3H)-Oxazolone, 3-methyl-5-phenyl- is not extensively reported, the broader 2(3H)-oxazolone scaffold is a recognized "privileged scaffold" in medicinal chemistry. nih.govucl.ac.beresearchgate.net This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery.

The related 2(3H)-benzoxazolone scaffold, where the oxazolone ring is fused to a benzene (B151609) ring, has been the subject of significant investigation. Derivatives of this scaffold have shown a wide range of therapeutic potential, including analgesic, anti-inflammatory, antipsychotic, and neuroprotective activities. nih.govresearchgate.net They are known to act as ligands for various receptors, including dopaminergic and serotoninergic receptors. nih.govresearchgate.net

Research into the synthesis of 3,5-disubstituted oxazolones and the closely related isoxazoles highlights the ongoing interest in creating libraries of these compounds for biological screening. researchgate.netrsc.org Modern synthetic efforts often focus on developing catalytic and asymmetric methods to access these scaffolds with high efficiency and stereocontrol. The functional groups at the 3- and 5-positions can be systematically varied to modulate the biological activity and physicochemical properties of the resulting molecules. Future research on compounds like 2(3H)-Oxazolone, 3-methyl-5-phenyl- will likely focus on exploring their potential in medicinal chemistry, leveraging the established importance of the 2(3H)-oxazolone scaffold.

Structure

3D Structure

Properties

CAS No. |

61416-47-5 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-methyl-5-phenyl-1,3-oxazol-2-one |

InChI |

InChI=1S/C10H9NO2/c1-11-7-9(13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

YOWZZKVQOWRRKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2 3h Oxazolone, 3 Methyl 5 Phenyl

Nucleophilic Ring-Opening Reactions

The chemistry of oxazolones is largely characterized by their propensity to undergo ring-opening reactions rather than preserving their heterocyclic structure. This reactivity is a consequence of the strained five-membered ring containing two different heteroatoms and an exocyclic C=N bond, which provides a site for nucleophilic attack. The general susceptibility of oxazolones to nucleophilic ring-opening often results in the formation of stable acyclic amide derivatives.

The initial step is the addition of the nucleophile to the C=N carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and undergoes further transformation, which usually involves the cleavage of the oxazolone (B7731731) ring. The specific pathway following the initial nucleophilic addition depends on the nature of the nucleophile and the reaction conditions. For instance, in the case of related 5(4H)-oxazolones, it has been observed that some nucleophiles attack at the C-2 position, but the more common pathway involves the cleavage of the carbonyl-oxygen bond, leading to α-amino acids or their derivatives biointerfaceresearch.com. A similar principle can be applied to the 2(3H)-oxazolone system, where the initial attack at the C=N bond is the gateway to various ring-opened products.

The hydrolysis of oxazolones is a classic example of a nucleophilic ring-opening reaction, with water acting as the nucleophile. For analogous 2-alkenyl-5(4H)-oxazolones, water nucleophilically attacks the C=N group, forming a reversible intermediate. This intermediate then undergoes ketonization to yield an α-acylamino acid biointerfaceresearch.com.

A similar mechanistic pathway can be proposed for 2(3H)-Oxazolone, 3-methyl-5-phenyl-. The process is initiated by the nucleophilic attack of a water molecule on the carbon of the C=N bond. This is followed by proton transfer and subsequent cleavage of the endocyclic C-O bond of the oxazolone ring. The resulting enol intermediate would then tautomerize to the more stable keto form, yielding an α-acylamino acid derivative. The rate of this hydrolysis can be influenced by the substituents on the oxazolone ring; for example, electron-donating groups on the phenyl ring at C-2 of related oxazolones have been shown to decrease the rate of the ring-opening reaction biointerfaceresearch.com.

Nitrogen-containing nucleophiles, such as hydrazides and amines, are particularly effective reagents for the ring-opening of oxazolones, leading to a diverse array of nitrogen-containing heterocyclic and acyclic compounds.

The reaction of oxazolone derivatives with hydrazides, such as phenylhydrazine (B124118), typically results in the formation of new heterocyclic systems. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine in acetic acid and sodium acetate (B1210297) leads to the formation of the corresponding 1,2,4-triazin-6(5H)-ones nih.gov. This transformation involves a nucleophilic attack by the hydrazine (B178648), ring-opening of the oxazolone, and subsequent intramolecular cyclization to form the more stable triazinone ring. A similar reaction pathway is anticipated for 2(3H)-Oxazolone, 3-methyl-5-phenyl-, which would provide a synthetic route to functionalized triazine derivatives.

| Reactant | Nucleophile | Product | Reference |

| 4-Arylidene-2-phenyloxazol-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one derivative | nih.gov |

Primary and secondary amines readily react with oxazolones, leading to ring-opened amide products. The reaction of a related 4-((5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2-Phenyloxazol-5(4H)-one with benzylamine (B48309) in boiling benzene (B151609) has been shown to yield the corresponding N-benzylamide derivative researchgate.net. This occurs through the nucleophilic attack of the amine on the lactone carbonyl group, resulting in the cleavage of the oxazolone ring researchgate.net. In other cases, secondary amines such as piperidine (B6355638) and morpholine (B109124) have been shown to add across the exocyclic double bond of certain oxazolone derivatives cup.edu.cn.

The reaction of 2(3H)-Oxazolone, 3-methyl-5-phenyl- with primary or secondary amines is expected to proceed via a similar nucleophilic ring-opening mechanism to afford the corresponding N-substituted α-acylamino amides.

| Oxazolone Derivative | Amine | Reaction Conditions | Product | Reference |

| 4-((5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2-Phenyloxazol-5(4H)-one | Benzylamine | Boiling benzene | N-benzylamide derivative | researchgate.net |

| (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate (B1194179) | Piperidine | Dry benzene, 60 °C | Addition product | cup.edu.cn |

| (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate | Morpholine | Dry benzene, 60 °C | Addition product | cup.edu.cn |

Diamines and heterocyclic amines also serve as potent nucleophiles in reactions with oxazolones, leading to the formation of imidazolone (B8795221) derivatives or other complex heterocyclic structures. The reaction of (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate with o-phenylenediamine (B120857) in refluxing absolute ethanol (B145695) results in a ring-opened product, whereas fusion at higher temperatures or refluxing in glacial acetic acid can lead to the formation of imidazolone derivatives cup.edu.cn. Similarly, reactions with p-phenylenediamine (B122844) in glacial acetic acid have been shown to yield imidazolone derivatives cup.edu.cn. The reaction with 5,5'-methylenebis(2-aminopyridine) has also been reported to yield the corresponding ethyl acet/benz amide acrylate (B77674) derivatives researchgate.net.

Based on these findings, the reaction of 2(3H)-Oxazolone, 3-methyl-5-phenyl- with diamines or heterocyclic amines is expected to provide access to a variety of complex nitrogen-containing compounds, with the specific product depending on the reaction conditions and the structure of the amine.

| Oxazolone Derivative | Amine | Reaction Conditions | Product | Reference |

| (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate | o-Phenylenediamine | Absolute ethanol, reflux | Ring-opened product | cup.edu.cn |

| (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate | o-Phenylenediamine | Glacial acetic acid, reflux | Imidazolone derivative | cup.edu.cn |

| (Z)-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methyl benzenesulfonate | p-Phenylenediamine | Glacial acetic acid, reflux | Imidazolone derivative | cup.edu.cn |

| 4-Arylidene-phenyl/methyl oxazolone | 5,5'-Methylenebis(2-aminopyridine) | Acetic acid | Ethyl acet/benz amide acrylate derivative | researchgate.net |

Reactivity with Nitrogen-Containing Nucleophiles

Cyclocondensation with Thiosemicarbazide (B42300)

The reaction of oxazolone derivatives with thiosemicarbazide represents a significant pathway to novel fused heterocyclic systems. In a study involving a structurally similar compound, (Z)-4-((5-phenyl-2-oxo-2,5-dihydrooxazol-4-ylidene)methyl)phenyl 4-methylbenzenesulfonate, cyclocondensation with thiosemicarbazide in dry pyridine (B92270) was found to yield a complex fused heterocycle. modernscientificpress.com The reaction proceeds through the nucleophilic attack of the thiosemicarbazide on the oxazolone ring system, leading to the formation of (Z)-4-((5-phenyl-2-thioxo-2H-imidazo[1,5-b] modernscientificpress.combiointerfaceresearch.comwikipedia.orgtriazol-7(3H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate. modernscientificpress.com

The proposed mechanism involves the initial attack of the hydrazine moiety of thiosemicarbazide on the carbonyl group of the oxazolone ring, followed by ring opening and subsequent intramolecular cyclization. The thione group is formed from the thiocarbonyl moiety of thiosemicarbazide. The structure of the resulting product was confirmed by spectroscopic data, including IR, 1H-NMR, and mass spectrometry. The IR spectrum showed characteristic absorption bands for the NH and C=S groups, and the mass spectrum revealed a molecular ion peak corresponding to the expected molecular formula. modernscientificpress.com

| Reactant 1 | Reactant 2 | Solvent | Product | Spectroscopic Data Highlights |

| (Z)-4-((5-phenyl-2-oxo-2,5-dihydrooxazol-4-ylidene)methyl)phenyl 4-methylbenzenesulfonate | Thiosemicarbazide | Dry Pyridine | (Z)-4-((5-phenyl-2-thioxo-2H-imidazo[1,5-b] modernscientificpress.combiointerfaceresearch.comwikipedia.orgtriazol-7(3H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate | IR (cm⁻¹): 3442 (NH), 1376 (C=S)¹H-NMR (δ, ppm): 2.4 (s, 3H, CH₃), 7.2-8.3 (m, 14H, Ar-H, CH=C), 9.8 (s, 1H, NH)Mass Spectrum (m/z): 475 (M⁺) |

Reactivity with Carbon-Containing Nucleophiles (e.g., Grignard Reagents)

The oxazolone ring is susceptible to attack by various nucleophiles, including carbon-based nucleophiles like Grignard reagents. The reactivity is influenced by the electrophilic character of the carbonyl group and the exocyclic double bond, when present. sphinxsai.com While specific studies on the reaction of 2(3H)-oxazolone, 3-methyl-5-phenyl- with Grignard reagents are not extensively documented, the reactivity of analogous oxazolone systems provides valuable insights. For instance, the reaction of 4-benzylidene-2-methyl-5-oxazolone with amines has been studied, demonstrating the susceptibility of the oxazolone ring to nucleophilic attack, which can lead to ring opening. researchgate.net The rate of this ring-opening reaction is sensitive to the electronic properties of substituents on the phenyl ring. Electron-donating groups on the phenyl ring at the C-2 position decrease the rate of the ring-opening reaction. biointerfaceresearch.comresearchgate.net

Based on the general reactivity of carbonyl compounds with Grignard reagents, it is anticipated that the reaction of 2(3H)-oxazolone, 3-methyl-5-phenyl- would involve the nucleophilic attack of the Grignard reagent at the carbonyl carbon (C-2). This would likely lead to the opening of the oxazolone ring to form an intermediate that, upon workup, could yield various products such as α-amino ketones or tertiary alcohols, depending on the reaction conditions and the nature of the Grignard reagent. The presence of other reactive sites, such as the C=C double bond within the ring, could also lead to conjugate addition, although attack at the carbonyl is generally favored for highly reactive nucleophiles like Grignard reagents.

| Oxazolone Derivative | Nucleophile | Expected Reaction Type | Potential Products |

| 2(3H)-Oxazolone, 3-methyl-5-phenyl- | Grignard Reagent (R-MgX) | Nucleophilic Acyl Addition / Ring Opening | α-Amino ketones, Tertiary alcohols |

| 4-Benzylidene-2-methyl-5-oxazolone | Amines | Nucleophilic Addition / Ring Opening | Amide derivatives |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The 2(3H)-oxazolone, 3-methyl-5-phenyl- possesses structural features that allow it to participate in such reactions.

Dienophilic Behavior of the Exocyclic Double Bond

While 2(3H)-oxazolone, 3-methyl-5-phenyl- itself does not have an exocyclic double bond, related unsaturated oxazolones, specifically those with an alkylidene group at the C-4 position (4-alkylidene-2-oxazolin-5-ones), are known to participate in Diels-Alder reactions. biointerfaceresearch.comsphinxsai.com In these reactions, the exocyclic double bond of the oxazolone derivative acts as a dienophile. biointerfaceresearch.comsphinxsai.com The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.org In the case of 4-alkylidene-2-oxazolin-5-ones, the carbonyl group in conjugation with the exocyclic double bond provides the necessary electronic activation for the cycloaddition to occur. sphinxsai.com

N-substituted oxazolones have been shown to be involved in intermolecular Diels-Alder reactions. biointerfaceresearch.comrsc.org The reaction involves the [4+2] cycloaddition of a conjugated diene to the activated exocyclic double bond of the oxazolone, leading to the formation of a six-membered ring. The stereochemistry of the Diels-Alder reaction is a key feature, often proceeding with high stereospecificity. libretexts.org

| Diene | Dienophile (Oxazolone Derivative) | Reaction Type | Product Type |

| Conjugated Diene | 4-Alkylidene-2-oxazolin-5-one | [4+2] Cycloaddition (Diels-Alder) | Spiro-cyclohexene-oxazolone adduct |

Intermolecular and Intramolecular 1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org These reactions involve the addition of a 1,3-dipole to a dipolarophile. wikipedia.org Oxazolone derivatives can act as either the 1,3-dipole or the dipolarophile. Specifically, certain oxazolones can tautomerize to form mesoionic compounds like munchnones, which are potent 1,3-dipoles. wright.edu These can then react with various dipolarophiles, such as alkenes and alkynes, in intermolecular cycloadditions. rsc.org

Furthermore, the double bond within the 2(3H)-oxazolone ring system can potentially act as a dipolarophile, reacting with various 1,3-dipoles like nitrones, nitrile oxides, and azomethine ylides. neu.edu.trnih.govmdpi.com The reaction of a nitrile oxide with an alkene, for instance, leads to the formation of an isoxazoline (B3343090) ring. neu.edu.trmdpi.com

Intramolecular 1,3-dipolar cycloadditions are also a powerful synthetic strategy, leading to the formation of fused and bridged bicyclic systems. rsc.orgrsc.orgnih.gov In such cases, the 1,3-dipole and the dipolarophile are part of the same molecule. For instance, an oxazolone derivative bearing a tethered alkyne or alkene could undergo an intramolecular cycloaddition with the oxazolone ring acting as the dipole or dipolarophile, leading to complex polycyclic structures. rsc.orgrsc.org The regioselectivity and stereoselectivity of these reactions are often high, providing a route to well-defined molecular architectures. mdpi.com

| 1,3-Dipole | Dipolarophile | Reaction Type | Product |

| Munchnone (from oxazolone) | Alkyne | Intermolecular 1,3-Dipolar Cycloaddition | Pyrrole derivative |

| Nitrile Oxide | 2(3H)-Oxazolone, 3-methyl-5-phenyl- | Intermolecular 1,3-Dipolar Cycloaddition | Fused isoxazoline-oxazolone system |

| Azide (tethered to oxazolone) | Alkene (on oxazolone) | Intramolecular 1,3-Dipolar Cycloaddition | Fused triazoline-oxazolone system |

Electrophilic Reaction Profiles

The aromatic phenyl group of 2(3H)-oxazolone, 3-methyl-5-phenyl- is susceptible to electrophilic substitution reactions, a characteristic feature of benzene and its derivatives.

Electrophilic Substitution on the Phenyl Moiety

The phenyl ring at the C-5 position of the oxazolone can undergo typical electrophilic aromatic substitution reactions such as nitration and halogenation. The oxazolone ring system itself can influence the reactivity and regioselectivity of these substitutions. Studies on analogous heterocyclic systems, such as 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, have shown that the heterocyclic ring acts as a moderate electron-donating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. wright.edu Similarly, electrophilic substitution reactions on benzoxazolone derivatives are well-documented. neu.edu.tr

Therefore, it is expected that electrophilic substitution on 2(3H)-oxazolone, 3-methyl-5-phenyl- would yield a mixture of ortho- and para-substituted products. The exact ratio of these isomers would depend on the nature of the electrophile and the reaction conditions. For example, nitration would likely introduce a nitro group at the para position of the phenyl ring, and to a lesser extent, at the ortho positions.

| Substrate | Electrophile | Reaction Type | Major Products |

| 2(3H)-Oxazolone, 3-methyl-5-phenyl- | NO₂⁺ (from HNO₃/H₂SO₄) | Nitration | 3-Methyl-5-(4-nitrophenyl)-2(3H)-oxazolone, 3-Methyl-5-(2-nitrophenyl)-2(3H)-oxazolone |

| 2(3H)-Oxazolone, 3-methyl-5-phenyl- | Br₂ / FeBr₃ | Bromination | 3-Methyl-5-(4-bromophenyl)-2(3H)-oxazolone, 3-Methyl-5-(2-bromophenyl)-2(3H)-oxazolone |

Regioselectivity in Reactions with Electrophilic Compounds

The 2(3H)-oxazolone ring system contains multiple potential nucleophilic sites, leading to questions of regioselectivity in reactions with electrophiles. The core structure, specifically the amide-like O-C-N moiety, behaves as an ambident nucleophile. Electrophilic attack can potentially occur at the exocyclic oxygen atom (O-alkylation) or the nitrogen atom (N-alkylation), though the existing methyl group at the N-3 position in 3-methyl-5-phenyl-2(3H)-oxazolone precludes N-alkylation.

However, in related oxazolone and other heterocyclic systems where the N-position is unsubstituted, the regioselectivity of alkylation is a significant factor. The outcome of such reactions is often dictated by the reaction conditions and the nature of the electrophile. For instance, in similar ambident heterocyclic systems like pyrazolones, the use of different bases and solvents can direct the reaction towards either C- or O-alkylation. rsc.org The choice of the alkylating agent, classified by Hard and Soft Acid-Base (HSAB) theory, also plays a crucial role. Hard electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles may react at the softer nitrogen atom. researchgate.net

Furthermore, the competition between kinetically and thermodynamically controlled pathways can determine the final product distribution. O-alkylation is often the kinetically favored, faster reaction, whereas N-alkylation can be the more thermodynamically stable product in systems where both are possible. researchgate.net In the case of 3-methyl-5-phenyl-2(3H)-oxazolone, electrophilic attack is more likely to be directed towards the exocyclic oxygen or the C4 carbon, the latter especially if a strong base is used to form an enolate-type anion. Acylation reactions on related pyrazolones have shown that O-acylation occurs readily, while C-acylation can be achieved selectively by first forming a metal complex, for example, with calcium hydroxide, which directs the electrophile to the carbon atom. rsc.org

Table 1: Factors Influencing Regioselectivity in Heterocyclic Alkylation

| Factor | Influence on Regioselectivity | Example Principle |

| Electrophile Nature (HSAB) | Hard electrophiles (e.g., dimethyl sulfate) favor the hard oxygen atom; soft electrophiles (e.g., allyl bromide) favor the softer nitrogen atom. | O-Alkylation vs. N-Alkylation |

| Reaction Control | Kinetic control often favors O-alkylation due to higher electron density on the oxygen atom. Thermodynamic control may favor the more stable N-alkylated product. | Kinetic vs. Thermodynamic Product |

| Counter-ion/Base | The choice of base and the resulting counter-ion can influence the nucleophilicity of different sites through chelation or association. | Directing C-acylation over O-acylation using Ca(OH)₂. rsc.org |

| Solvent | Solvent polarity can influence the reactivity of the ambident nucleophile and the stability of transition states for different pathways. | Aprotic vs. Protic Solvents |

Rearrangement Pathways within the Oxazolone System

The oxazolone ring, a key heterocyclic motif, can undergo several rearrangement reactions, typically induced by thermal or photochemical energy. These rearrangements allow for the transformation into isomeric structures and other heterocyclic systems. While research specifically detailing the rearrangement of 3-methyl-5-phenyl-2(3H)-oxazolone is limited, valuable insights can be drawn from analogous and related heterocyclic systems, such as isoxazoles.

Photochemical rearrangements are particularly notable. The irradiation of isoxazoles, for instance, is known to induce a rearrangement to form oxazoles. researchgate.netuzh.ch This transformation is proposed to proceed through a high-energy 2H-azirine intermediate, which subsequently rearranges to the more stable oxazole (B20620) ring. researchgate.netuzh.ch A similar pathway could be envisioned for oxazolones, where UV irradiation might lead to ring-opening to form a nitrile ylide or a related reactive intermediate, followed by recyclization into an isomeric structure.

Thermal rearrangements also provide a potential pathway for transformation. At elevated temperatures, the oxazolone ring might undergo cleavage and reassembly. nih.gov In some mesoionic systems related to oxazoles, novel photochemical rearrangements have been observed where substituents migrate around the ring, leading to a stable isomeric product. rsc.org Additionally, ring-opening and ring-closure (RORC) cascades, often catalyzed by nucleophilic reagents, can lead to profound structural rearrangements in complex heterocyclic systems, transforming one ring system into another. sciforum.net

Table 2: Potential Rearrangement Pathways for Oxazolone Systems

| Pathway | Trigger | Proposed Intermediate(s) | Potential Product(s) |

| Photochemical Rearrangement | UV Irradiation | 2H-Azirine, Nitrile Ylide | Isomeric oxazoles, other heterocycles. researchgate.netuzh.ch |

| Thermal Rearrangement | High Temperature | Ring-opened species | Isomeric products, degraded fragments. nih.gov |

| Nucleophile-Induced RORC | Base or Nucleophile | Ring-opened anion | Rearranged heterocyclic systems. sciforum.net |

Reactivity of the Exocyclic Carbon-Carbon Double Bond

While the parent compound 3-methyl-5-phenyl-2(3H)-oxazolone does not possess an exocyclic double bond, its derivatives, particularly 4-arylidene-3-methyl-5-phenyl-2(3H)-oxazolones, are important and reactive substrates. The exocyclic C=C bond at the 4-position is activated by the adjacent carbonyl group, making it highly susceptible to a variety of addition and cycloaddition reactions. biointerfaceresearch.com

This activated double bond behaves as an excellent Michael acceptor, readily reacting with nucleophiles. It is also a competent dienophile and dipolarophile. Key reactions involving this exocyclic bond include:

Cycloaddition Reactions: The electron-deficient nature of the exocyclic double bond makes it an ideal component in cycloaddition reactions. It can participate as a dienophile in [4+2] Diels-Alder reactions to form complex polycyclic structures. biointerfaceresearch.com Furthermore, analogous systems like 4-arylidene-5(4H)-thiazolones undergo [2+2] photocycloaddition upon irradiation with light, leading to the formation of cyclobutane (B1203170) derivatives. acs.org This suggests a similar reactivity for the oxazolone counterparts.

Addition Reactions: As a classic Michael acceptor, the exocyclic double bond reacts with a wide range of nucleophiles. The addition reaction involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated carbonyl system. libretexts.orgyoutube.com This is a common strategy for introducing new functional groups and building molecular complexity.

1,3-Dipolar Cycloadditions: The activated double bond can react with 1,3-dipoles, such as nitrilimines, to afford five-membered heterocyclic rings like spiropyrazolines in a regioselective manner. researchgate.net

The reactivity of this exocyclic bond is a cornerstone of the synthetic utility of 4-ylideneoxazolones, providing a gateway to a diverse array of more complex molecular architectures.

Table 3: Reactivity of the Exocyclic Double Bond in 4-Ylidene-Oxazolones

| Reaction Type | Reagent(s) | Product Type |

| [4+2] Cycloaddition | Diene | Polycyclic adducts biointerfaceresearch.com |

| [2+2] Photocycloaddition | UV/Visible Light | Dispirocyclobutane derivatives acs.org |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | β-Substituted oxazolone derivatives |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., Nitrilimines) | Spiro-heterocyclic compounds researchgate.net |

Computational and Theoretical Investigations of 2 3h Oxazolone, 3 Methyl 5 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For oxazolone (B7731731) derivatives, these calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating their structural and electronic characteristics. dergipark.org.trepstem.net

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a crucial first step in computational chemistry to find the most stable conformation of a molecule. For oxazolone derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set have been successfully employed to determine their optimized geometries. dergipark.org.tr These theoretical calculations often show good agreement with experimental data obtained from single-crystal X-ray diffraction. dergipark.org.tr

The electronic structure of these molecules, which dictates their chemical behavior, is also explored through these calculations. For instance, in a study on an oxazol-5-one derivative, the molecule was found to be nearly coplanar, a structural feature that influences its electronic properties and potential for π-π stacking interactions. dergipark.org.tr

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and kinetic stability. malayajournal.org The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. malayajournal.org

For oxazolone derivatives and related heterocyclic compounds, the HOMO is typically the electron donor orbital, while the LUMO acts as the electron acceptor. malayajournal.org The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For example, in a related imidazole (B134444) derivative, the HOMO was localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring, indicating the pathways of intramolecular charge transfer. malayajournal.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Charge Distribution and Dipole Moment Calculations

Studies on oxazolone derivatives have utilized MEP analysis to identify these reactive sites. dergipark.org.tr For instance, the oxygen atoms often represent electrophilic regions. malayajournal.org Experimental studies on related oxazolone derivatives have also been conducted to determine their dipole moments in different solvents, providing insights into how the solvent polarity affects their electronic properties. preprints.org

Molecular Dynamics Simulations to Elucidate Reactivity

While direct molecular dynamics simulations specifically for 2(3H)-Oxazolone, 3-methyl-5-phenyl- are not extensively documented in the provided results, in silico modeling, in general, has been a valuable tool for predicting the reactivity and biological activity of related heterocyclic compounds. nih.gov These computational techniques can help in identifying potential drug targets and understanding the metabolic pathways of molecules. nih.gov For a series of novel quinazolin-4(3H)-ones, in silico modeling and ligand-based toxicity and metabolism prediction studies were crucial in guiding their synthesis and subsequent evaluation of their antiepileptic effects. nih.gov

Mechanistic Pathways Elucidation through Computational Modeling (e.g., MM2, PM5)

Computational modeling is a powerful approach to elucidate reaction mechanisms. Quantum-chemical methods like AM1 and PM3 have been used to study the formation of related 1,2,4-oxadiazoles. chemintech.ru These calculations help in understanding the energy profiles of reaction pathways, including the stability of intermediates and the energies of transition states. chemintech.ru For example, in the study of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, calculations showed the high stability of an ester intermediate, which was subsequently confirmed experimentally. chemintech.ru While specific applications of MM2 and PM5 for 2(3H)-Oxazolone, 3-methyl-5-phenyl- were not found, the principle of using such semi-empirical methods to model reaction mechanisms is well-established in the field.

Role of 2 3h Oxazolone, 3 Methyl 5 Phenyl As a Synthetic Intermediate

Scaffold for the Synthesis of Novel Heterocyclic Systems

The unique structural features of 2(3H)-Oxazolone, 3-methyl-5-phenyl- make it an ideal starting material for the generation of more complex molecular architectures. The lactam functionality, the endocyclic double bond, and the phenyl substituent all provide reactive sites for various synthetic manipulations. These reactions often proceed through ring-opening and subsequent recyclization pathways, enabling the incorporation of new atoms and functional groups to form a wide array of novel heterocyclic scaffolds.

While the starting material is an oxazolone (B7731731), it can be utilized in reactions that lead to the formation of other oxazole (B20620) derivatives. For instance, certain oxidative cyclization reactions of related enamides can yield oxazoles. organic-chemistry.org

The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. nih.gov Nitrile oxides, generated in situ from aldoximes, can react with alkynes to produce isoxazoles. nih.govorganic-chemistry.orgresearchgate.net Another common method is the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com The formation of isoxazoles can also be achieved through the cycloisomerization of α,β-acetylenic oximes catalyzed by reagents like gold chloride. organic-chemistry.org

Table 1: Selected Methods for Isoxazole Synthesis

| Method | Key Reagents | Reaction Type |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldoximes, Alkynes, Chloramine-T | Cycloaddition nih.govresearchgate.net |

| Condensation | Hydroxylamine, 1,3-Dicarbonyl Compounds | Condensation youtube.com |

| Cycloisomerization | α,β-Acetylenic Oximes, AuCl₃ | Cycloisomerization organic-chemistry.org |

| Tandem Synthesis | 1-Copper(I) Alkynes, Dihaloformaldoximes | Cycloaddition organic-chemistry.org |

The synthesis of 1,2,3-triazoles is famously achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. organic-chemistry.org This reaction can be catalyzed by copper(I), a process often referred to as "click chemistry," which is known for its high efficiency and regioselectivity. peerj.comresearchgate.net Various synthetic strategies exist, including metal-free multicomponent reactions and palladium-catalyzed C-H bond functionalization. organic-chemistry.org

For instance, 1-monosubstituted aryl 1,2,3-triazoles have been synthesized using calcium carbide as an acetylene (B1199291) source in a copper-catalyzed cycloaddition. organic-chemistry.org Another approach involves the reaction of N-tosylhydrazones with sodium azide, mediated by molecular iodine. organic-chemistry.org

2(3H)-Oxazolone, 3-methyl-5-phenyl- and related oxazolones are key precursors for the synthesis of imidazolones. ijsrst.comresearchgate.net A common method involves the condensation of an oxazolone with an aromatic amine. ijsrst.comresearchgate.net For example, 2-methyl-4-(substituted benzylidene)-5-oxazolones can be reacted with various aromatic amines in the presence of a catalyst like zeolite to form 1-(substituted phenyl)-2-phenyl-4-(substituted benzylidene)-5-imidazolones. ijsrst.com This reaction provides a straightforward route to a diverse range of imidazolone (B8795221) derivatives. The use of zeolite as a catalyst has been shown to reduce reaction times and improve yields. ijsrst.com

Imidazolinones, another class of related heterocycles, can also be synthesized from oxazolone precursors. researchgate.net These compounds have garnered significant interest due to their wide range of biological activities. researchgate.net

Table 2: Synthesis of Imidazolones from Oxazolones

| Oxazolone Precursor | Amine | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-methyl-4-(2-hydroxybenzylidene)-5-oxazolone | 4-chloroaniline | Zeolite | 1-(4-chlorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-imidazolone | ijsrst.com |

| 4-((3-flurobenzyl)oxy)benzaldehyde-derived oxazolone | 4-chloroaniline | - | Corresponding imidazoline | nih.gov |

| 4-((4-nitrobenzyl)oxy)benzaldehyde-derived oxazolone | 4-chloroaniline | - | Corresponding imidazoline | nih.gov |

The oxazolone core can be elaborated into pyrrole-containing structures. While direct conversion pathways from 2(3H)-Oxazolone, 3-methyl-5-phenyl- are less commonly reported, related heterocyclic syntheses provide insights into potential routes. For example, the synthesis of novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones has been achieved through an intramolecular cyclocondensation of 2-amino acid-derived enamines. researchgate.net

A notable application of related structures is in the synthesis of 1H,3H-pyrrolo[1,2-c]thiazole derivatives. These bicyclic systems can be generated via 1,3-dipolar cycloaddition reactions of in situ generated bicyclic münchnones with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov For example, diastereoisomerically pure (2S,4R)-N-acetyl-thiazolidine-4-carboxylic acid can serve as a precursor to the corresponding münchnone for this reaction. nih.gov

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jmchemsci.comnih.gov For example, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303). jmchemsci.com This initial pyrazolone (B3327878) can then be further functionalized.

Another strategy involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate in the presence of a catalyst. While not a direct conversion of the oxazolone, this highlights a common pathway to pyrazole (B372694) rings that could potentially be adapted. For instance, pyrazolone derivatives have been synthesized by reacting substituted aromatic benzaldehydes with 3-methyl-1-phenyl-5-pyrazolone. naturalspublishing.com

Table 3: General Methods for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-5-pyrazolone | jmchemsci.com |

| Enaminones | Hydrazines | 1H-Pyrazoles | nih.gov |

| Substituted benzaldehyde | 3-Methyl-1-phenyl-5-pyrazolone | 4-Substituted pyrazolone | naturalspublishing.com |

| Acetyl acetone | Substituted aniline/NaNO₂ | 3-(2-(4-substituedphenyl)-hydrazono)-pentane-2,4-dione | jocpr.com |

Quinoxalinone derivatives can be synthesized through the condensation of o-phenylenediamine (B120857) with various dicarbonyl compounds or their equivalents. sapub.org For example, the reaction of o-phenylenediamine with ethyl pyruvate (B1213749) yields 2-hydroxy-3-methylquinoxaline, a quinoxalinone precursor. mdpi.com This can be further elaborated, for instance, by chlorination with POCl₃ to give 2-chloro-3-methylquinoxaline, a versatile intermediate for further functionalization. mdpi.com

The reaction of o-phenylenediamine with α-keto acids or esters is a widely used method for constructing the quinoxalinone scaffold. For instance, reacting o-phenylenediamine with 3-bromo-2-oxo-3-phenyl-propionic acid ethyl ester derivatives affords quinoxalin-2(1H)-ones. sapub.org The versatility of this approach allows for the synthesis of a wide range of substituted quinoxalinones with potential biological activities. nih.govnih.gov

Preparation of Functionalized Amino Acid Derivatives and Peptidomimetics

The oxazolone ring system is a well-established precursor for α-amino acids and their derivatives. The reactivity of the carbonyl group and the potential for stereoselective ring-opening reactions make 2(3H)-Oxazolone, 3-methyl-5-phenyl-, an attractive starting material for the synthesis of non-proteinogenic amino acids and peptidomimetics. These structures are of significant interest in drug discovery and materials science due to their enhanced metabolic stability and unique conformational properties compared to their natural counterparts.

The general approach involves the nucleophilic attack at the carbonyl carbon of the oxazolone ring, leading to its opening and the formation of a new amide bond. The choice of nucleophile dictates the nature of the resulting amino acid derivative. For instance, hydrolysis yields the corresponding N-methyl-α-amino acid, while alcoholysis and aminolysis provide the respective esters and amides. The phenyl group at the 5-position can influence the stereochemical outcome of these reactions, offering a handle for diastereoselective transformations, particularly when chiral nucleophiles or catalysts are employed.

Table 1: Representative Ring-Opening Reactions of 2(3H)-Oxazolone, 3-methyl-5-phenyl- for Amino Acid Synthesis

| Nucleophile | Product Type | Potential Application |

| Water (H₂O) | N-methyl-phenylalanine | Building block for peptide synthesis |

| Methanol (B129727) (CH₃OH) | N-methyl-phenylalanine methyl ester | Intermediate for further functionalization |

| Benzylamine (B48309) (BnNH₂) | N-methyl-phenylalanine benzylamide | Peptidomimetic scaffold |

Enabling Platform for Highly Functionalized Molecular Architectures

Beyond its role as an amino acid precursor, 2(3H)-Oxazolone, 3-methyl-5-phenyl- serves as a versatile platform for the synthesis of a wide array of highly functionalized heterocyclic and acyclic compounds. The reactivity of the oxazolone core allows for a variety of chemical transformations, enabling chemists to introduce molecular complexity in a controlled manner.

For example, the exocyclic double bond that can be formed at the 4-position of the oxazolone ring (in related 5(4H)-oxazolones) is a key reactive site for various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. While the 2(3H)-oxazolone tautomer of the title compound does not possess this exocyclic double bond, its derivatives can be manipulated to participate in such reactions. Furthermore, the carbonyl group and the endocyclic double bond present in the oxazole tautomer offer additional sites for functionalization.

The strategic placement of the phenyl and methyl groups also provides opportunities for further chemical modification. The phenyl ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the final molecule.

Bioisosteric Replacement Strategies Utilizing the Oxazolone Scaffold

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity or pharmacokinetic profiles, is a cornerstone of drug design. The oxazolone ring, including the 3-methyl-5-phenyl-2(3H)-oxazolone scaffold, can act as a bioisostere for other chemical moieties, such as carboxylic acids, esters, and other five-membered heterocyclic rings.

The ability of the oxazolone ring to participate in hydrogen bonding and its defined geometric shape allow it to mimic the interactions of other functional groups with biological targets. By incorporating the 3-methyl-5-phenyl-2(3H)-oxazolone core into a drug candidate, medicinal chemists can fine-tune properties like solubility, metabolic stability, and target affinity. This strategy has been particularly useful in the development of novel therapeutic agents where traditional functional groups lead to undesirable properties. The substitution pattern on the oxazolone ring, namely the 3-methyl and 5-phenyl groups, provides a vector for modifying the steric and electronic properties of the scaffold to optimize its bioisosteric potential.

Advanced Analytical and Spectroscopic Characterization Techniques

Elemental Analysis for Empirical Formula DeterminationElemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For C₁₀H₉NO₂, the theoretical elemental composition is:

Carbon (C): 68.56%

Hydrogen (H): 5.18%

Nitrogen (N): 7.99%

Oxygen (O): 18.27%

Experimental results from an elemental analysis of a synthesized sample of 2(3H)-Oxazolone, 3-methyl-5-phenyl- would be required to verify these theoretical values, but these findings are not documented in the available literature.

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques, particularly thin-layer chromatography (TLC), are indispensable tools in the synthesis and purification of 2(3H)-oxazolone, 3-methyl-5-phenyl-. These methods offer a rapid, simple, and cost-effective means to assess the purity of the compound and to monitor the progress of its synthesis.

In the context of synthesizing oxazolone (B7731731) derivatives, TLC is routinely employed to track the conversion of starting materials to the desired product. acs.orgthieme.de The purity of the synthesized compounds is commonly checked by TLC using silica (B1680970) gel as the stationary phase. crpsonline.com For instance, in the synthesis of related oxazolone derivatives, the reaction progress was monitored hourly using TLC with a mobile phase consisting of n-hexane and ethyl acetate (B1210297). acs.org This allows for the real-time observation of the consumption of reactants and the formation of the product, ensuring that the reaction is allowed to proceed to completion without unnecessary delays. acs.orgthieme.de

The choice of mobile phase is critical for achieving good separation of the components in the reaction mixture. For oxazolone derivatives, various solvent systems have been utilized. A common mobile phase is a mixture of benzene (B151609) and methanol (B129727), often in an 8:2 ratio. crpsonline.com Another effective system for tracking the synthesis of oxazolone-based compounds is a 10% polarity mixture of n-hexane and ethyl acetate. acs.org The separation is visualized under UV light (at 254 and 366 nm) or by using iodine vapors, which reveal the spots of the different compounds on the TLC plate. researchgate.net

The Rf (retardation factor) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. It is dependent on the compound's structure, the stationary phase, and the mobile phase. While specific Rf values for 2(3H)-oxazolone, 3-methyl-5-phenyl- are not extensively reported in the literature, data from analogous oxazolone syntheses can provide a reference for developing an appropriate TLC method. The progress of the reaction and the purity of the final product are confirmed by the disappearance of the starting material spots and the appearance of a single product spot with a distinct Rf value on the TLC plate. crpsonline.comjddtonline.info

The following table summarizes typical TLC systems used for monitoring the synthesis and assessing the purity of oxazolone derivatives, which can be adapted for 2(3H)-oxazolone, 3-methyl-5-phenyl-.

Table 1: Representative TLC Systems for Analysis of Oxazolone Derivatives

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | n-hexane / ethyl acetate (9:1) | UV light (254 nm) | Monitoring reaction progress | acs.org |

| Silica Gel G | Benzene / Methanol (8:2) | Iodine vapor | Purity check | crpsonline.com |

| Pre-coated silica gel plates | Not specified | UV light (254 and 366 nm), Iodine vapor | Purity determination | researchgate.net |

| Silica Gel | Ethyl acetate / Hexane (various ratios) | Not specified | Purification | mdpi.com |

In addition to TLC, high-performance liquid chromatography (HPLC) can be employed for a more quantitative assessment of the purity of 2(3H)-oxazolone, 3-methyl-5-phenyl-. For a related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, HPLC analysis is used to ensure a purity of not less than 98.5%. sarex.com This highlights the utility of chromatographic methods in ensuring the high quality of the final compound.

Future Research Directions and Unexplored Avenues for 2 3h Oxazolone, 3 Methyl 5 Phenyl

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of oxazolones, often involving methods like the Erlenmeyer-Plöchl reaction, can utilize harsh reagents and generate significant waste. jocpr.combiointerfaceresearch.com Future research must prioritize the development of environmentally benign and efficient synthetic protocols for 3-methyl-5-phenyl-2(3H)-oxazolone. The principles of green chemistry, such as atom economy and the use of safer solvents and catalysts, provide a clear roadmap for this endeavor. mdpi.com

Promising areas of investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions. biointerfaceresearch.commdpi.com

Ultrasound-Mediated Synthesis: Sonochemistry offers another energy-efficient method to accelerate reactions and enhance product formation. mdpi.comresearchgate.net

Use of Green Solvents: Replacing traditional organic solvents with alternatives like water, glycerol, or deep eutectic solvents (DES) can significantly improve the environmental profile of the synthesis. researchgate.netrsc.orgrsc.org A deep eutectic solvent composed of quaternary diammonium salt and urea (B33335) has shown promise as both a solvent and catalyst for oxazolidinone synthesis. rsc.org

Catalyst Innovation: Exploring solid-supported catalysts, such as dodecatungstophosphoric acid or zinc oxide, can simplify purification and enable catalyst recycling. sphinxsai.comresearchgate.net

Table 1: Comparison of Potential Green Synthesis Methods

Investigation of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer powerful tools for asymmetric synthesis, a crucial area for producing chiral molecules with specific biological activities. capes.gov.brnih.gov Applying these methodologies to 3-methyl-5-phenyl-2(3H)-oxazolone could unlock novel transformations and provide access to enantiomerically pure derivatives.

Future research should focus on:

Organocatalytic Reactions: Oxazolones (azlactones) are excellent substrates in organocatalytic processes. capes.gov.brnih.gov Investigations could explore using chiral organocatalysts, such as thioureas, cinchona alkaloids, or chiral phosphoric acids, to mediate asymmetric additions to the oxazolone (B7731731) core. A chiral bisguanidinium salt, for instance, has been used in the catalytic asymmetric oxyamination of azlactones. nih.gov

Biocatalytic Transformations: The use of enzymes (biocatalysts) for transforming oxazolones is a largely unexplored but highly promising area. Enzymes like lipases or proteases could be screened for their ability to perform kinetic resolutions or stereoselective ring-opening reactions on 3-methyl-5-phenyl-2(3H)-oxazolone, yielding valuable chiral building blocks.

Exploration of Novel Reactivity under Non-Standard Conditions

Moving beyond standard thermal conditions can unveil new reaction pathways and lead to the synthesis of unique molecular architectures. The reactivity of 3-methyl-5-phenyl-2(3H)-oxazolone under photochemical, electrochemical, or mechanochemical conditions is a fertile ground for discovery.

Photochemistry: The phenyl group on the oxazolone ring suggests that the molecule could absorb UV light, potentially leading to excited states with unique reactivity. nih.gov Photochemically induced reactions, such as intramolecular hydrogen atom transfer or cycloadditions, could be investigated. acs.org Recent work on other oxazolone derivatives has shown they can act as photosensitizers in radical polymerization. nih.gov

Electrochemistry: Electrochemical methods offer a reagent-free way to induce redox reactions. nih.gov The oxazolone core could be either oxidized or reduced to generate radical ions, which could then participate in dimerization, cyclization, or cross-coupling reactions. researchgate.net This approach provides an alternative to chemical oxidants or reductants, aligning with green chemistry principles. nih.gov

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions is a rapidly growing area of sustainable chemistry. Investigating the solid-state synthesis or transformations of 3-methyl-5-phenyl-2(3H)-oxazolone under mechanochemical conditions could lead to solvent-free processes with unique selectivity.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides an invaluable tool for predicting molecular properties and guiding experimental design, saving time and resources. acs.org For 3-methyl-5-phenyl-2(3H)-oxazolone, computational methods can accelerate the discovery of new derivatives with customized reactivity.

Key areas for computational investigation include:

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of the oxazolone ring. acs.orgacs.org This can help identify the most likely sites for nucleophilic or electrophilic attack and predict the outcomes of proposed reactions.

Reaction Mechanism Studies: Computational modeling can elucidate complex reaction mechanisms, such as those in bimetallic catalysis or organocatalysis, providing insights that are difficult to obtain experimentally. acs.orgacs.org Studies on protonated oxazolones have used chemical dynamics simulations to understand fragmentation mechanisms. aip.orgchemrxiv.orgaip.org

Virtual Screening: By computationally designing a virtual library of 3-methyl-5-phenyl-2(3H)-oxazolone derivatives with various substituents, researchers can screen for molecules with desired electronic properties, such as specific HOMO/LUMO energy levels, which are crucial for applications in materials science.

Table 2: Potential Computational Research Projects

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comnih.govuc.ptdurham.ac.uk Integrating the synthesis and derivatization of 3-methyl-5-phenyl-2(3H)-oxazolone into flow platforms is a key direction for future research.

Continuous Synthesis: Developing a robust, multi-step flow process for the synthesis of the target oxazolone would enable on-demand production and minimize the handling of intermediates. uc.pt This has been successfully applied to other heterocyclic systems, including isoxazolones. mdpi.com

Automated Derivatization: A flow platform could be coupled with automated reagent addition and in-line purification, allowing for the rapid generation of a library of derivatives from the parent 3-methyl-5-phenyl-2(3H)-oxazolone scaffold. durham.ac.uk This would be highly beneficial for screening applications in drug discovery and materials science.

Telescoped Reactions: Flow chemistry allows for "telescoping" reactions, where the output of one reactor flows directly into the next, avoiding timely and wasteful workup and purification steps. uc.pt This could be used to synthesize the oxazolone and then immediately use it in a subsequent transformation.

Application in Materials Science and Supramolecular Chemistry

The rigid, planar structure and potential for functionalization make 3-methyl-5-phenyl-2(3H)-oxazolone an intriguing building block for advanced materials. nih.govajrconline.org

Unexplored applications include:

Polymer Chemistry: Oxazolone-containing polymers are of interest due to their potential for post-polymerization modification, reacting with amine or thiol groups. nih.gov The 3-methyl-5-phenyl-2(3H)-oxazolone moiety could be incorporated into polymer backbones or as a pendant group to create functional materials. Bis-oxazolones have been used as coupling agents for synthesizing polyether-block-polyamides. acs.org

Fluorescent Materials: The phenyl group conjugated to the oxazolone core suggests potential for fluorescence. Future work could focus on synthesizing derivatives and studying their photophysical properties for applications in organic light-emitting diodes (OLEDs), sensors, or bio-imaging. nih.gov

Supramolecular Chemistry: The carbonyl and amine functionalities within the oxazolone structure could participate in hydrogen bonding or other non-covalent interactions. This opens avenues for designing self-assembling systems, such as organogels or liquid crystals, based on this molecular scaffold.

Cationic Surfactants: Novel cationic surfactants have been synthesized from oxazolone precursors, demonstrating self-assembly in aqueous media and antimicrobial properties. acs.org This presents a potential application area for derivatives of 3-methyl-5-phenyl-2(3H)-oxazolone.

Table of Mentioned Compound Names

Q & A

Q. What are the standard synthetic protocols for preparing 3-methyl-5-phenyl-2(3H)-oxazolone?

The compound is synthesized via a convergent method using aldehydes and ambivalent nucleophiles. For example, reactions with primary aldehydes (e.g., phenylacetaldehyde) yield oxazolones in moderate to high yields (54–74%) under mild, non-acidic conditions. The process avoids oxidants, making it compatible with electron-rich or acid-sensitive groups like acetals or prenyl appendages . Key steps include:

- Coupling of aldehydes with the oxazolone precursor.

- Stabilization of intermediates via tetrahedral ammonium intermediates.

- Isomerization to form the final 2(3H)-oxazolone structure.

Q. How is structural characterization of oxazolone derivatives performed?

Characterization relies on spectroscopic and spectrometric techniques:

Q. What biological activities are associated with 3-methyl-5-phenyl-2(3H)-oxazolone?

While direct data on this derivative is limited, structurally related oxazolones exhibit anti-inflammatory properties. For instance, 4-(3,5-dimethoxy-benzylidene)-2-phenyl-4H-5-oxazolone showed 50.3% inhibition in xylene-induced mouse ear edema models, outperforming aspirin (41.5%) . Methodological evaluations include:

- In vivo assays (e.g., edema reduction).

- Enzyme inhibition studies (e.g., COX-1/COX-2 assays).

Advanced Research Questions

Q. How can low yields in reactions with sterically hindered aldehydes be mitigated?

Tertiary aldehydes (e.g., pivalaldehyde) often result in low yields (<20%) due to steric hindrance. Strategies include:

- Using less hindered aldehyde derivatives (e.g., Roche ester-derived aldehydes improved yields to 37%) .

- Adjusting reaction conditions (e.g., lower temperature, bulkier catalysts).

- Switching to secondary aldehydes, which achieve moderate yields (30–47%) despite increased steric demand .

Q. How should researchers resolve contradictions between expected and observed reaction products?

Competing pathways can lead to unexpected products. For example, tertiary aldehydes favor imine formation (product 4 ) over oxazolone synthesis. To diagnose:

- Mechanistic analysis : Use control experiments (e.g., TEMPO quenching to rule out radical pathways) .

- Intermediate trapping : Monitor enolate or aldehyde adducts via LC-MS or NMR.

- Computational modeling : Predict thermodynamic favorability of pathways (e.g., DFT studies on transition states).

Q. What computational methods are suitable for predicting the reactivity of oxazolone derivatives?

Density Functional Theory (DFT) can model:

- Electrophilicity of carbonyl groups.

- Steric effects in nucleophilic attacks.

- Solvent interactions (e.g., polar aprotic solvents stabilize intermediates). These models explain why electron-rich pyridines show low reactivity (13% yield) compared to aromatic aldehydes (82% yield) .

Q. How can reaction conditions be optimized for substrates with sensitive functional groups?

For acid-sensitive or electron-rich groups (e.g., acetals, alkynyl aryls):

- Avoid acidic conditions : Use non-protic solvents (e.g., THF) and mild bases (e.g., nBu4NF).

- Protecting groups : Acetals remain stable under the protocol, as shown in the synthesis of 3d (61% yield) .

- Low-temperature kinetics : Slow addition of reagents minimizes side reactions.

Data Contradiction Analysis Example

| Observation | Hypothesis | Validation Method | Reference |

|---|---|---|---|

| Pivalaldehyde yields product 4 instead of oxazolone | Competing imine pathway dominates | TEMPO quenching, mechanistic studies | |

| 4-Pentynal gives low yield (21%) | Alkyne-electron withdrawal reduces reactivity | DFT modeling of aldehyde electrophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.